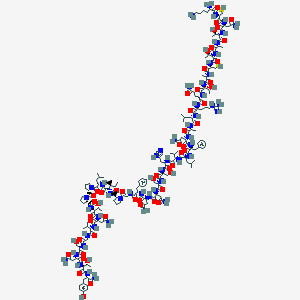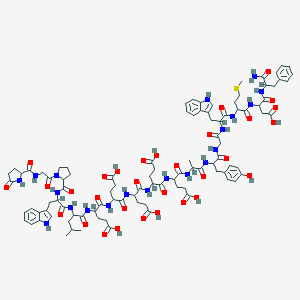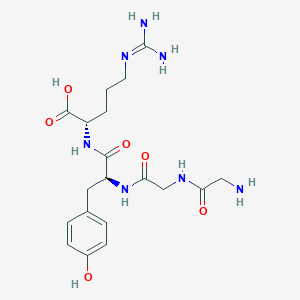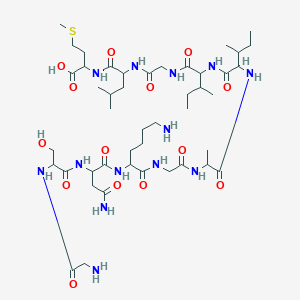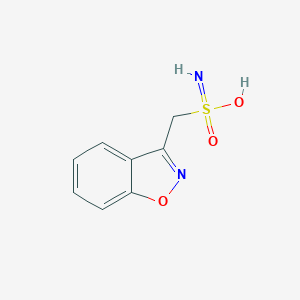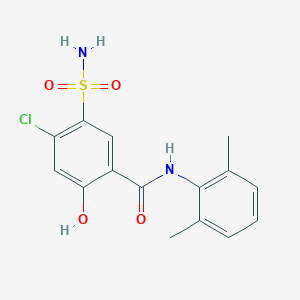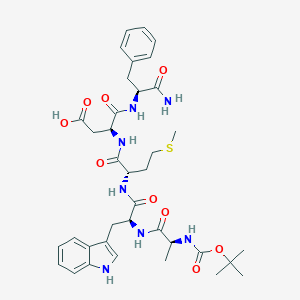
奥曲肽
描述
Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .
Synthesis Analysis
Ornipressin is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of ornipressin depend on the alkalinity of the amino-acid residue at position 8 of the molecule .Molecular Structure Analysis
The molecular formula of Ornipressin is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .科学研究应用
1. 治疗失代偿性肝硬化功能性肾衰竭 奥曲肽已被用于治疗失代偿性肝硬化患者的功能性肾衰竭 . 在奥曲肽输注期间,肾功能得到改善,如肌酐清除率显着增加(+ 65%)、对氨基马尿酸清除率(+ 49%)、尿量(+ 45%)、钠排泄(+ 259%)和钠的分数消除(+ 130%) .
血浆渗透压调节
人类神经激素血管加压素 (AVP),包括奥曲肽,在丘脑下部的重叠区域合成 . 它主要以其血管收缩能力而闻名,并通过维持体液平衡来调节血浆渗透压 .
SARS-CoV-2 治疗
最近的研究讨论了 AVP 模拟物(包括奥曲肽)在 SARS-CoV-2 治疗中的潜在应用 . 但是,需要更多的研究来证实其有效性和安全性。
开放子宫肌瘤切除术中的辅助止血剂
奥曲肽已被用作开放子宫肌瘤切除术中的辅助止血剂 . 该手术包括从子宫中切除肌瘤,奥曲肽可以帮助控制手术过程中的出血 .
糖尿病性尿崩症治疗
奥曲肽与其他 AVP 模拟物(如利压素)一起,已被用于治疗糖尿病性尿崩症 . 这种疾病的特点是口渴过多和排尿量过多,奥曲肽可以帮助调节这些症状 .
6. 治疗肝硬化患者的曲张静脉出血 奥曲肽与其他 AVP 模拟物(如特立帕肽)一起,推荐用于治疗肝硬化患者的曲张静脉出血<a aria-label="2: 6. 治疗肝硬化患者的曲张静脉出血" data-citationid="a964536b-900f-9a71-2cc8-9380c6e91f2c-32" h="ID=SERP,5017.1" href="https://www.mdpi.com/1
作用机制
Target of Action
Ornipressin, a synthetic analogue of the natural hormone vasopressin, primarily targets the V1 receptors located on the smooth muscle cells of blood vessels . These receptors play a crucial role in vasoconstriction, a process that narrows the blood vessels, thereby increasing blood pressure .
Mode of Action
Ornipressin mimics the action of natural vasopressin by binding to V1 receptors . This binding triggers a cascade of intracellular events that lead to the contraction of smooth muscle cells in the blood vessels, resulting in vasoconstriction . This interaction with its targets leads to significant changes in blood pressure and blood flow.
Biochemical Pathways
For instance, vasoconstriction can affect the distribution of blood flow within the body, potentially impacting organ function and systemic blood pressure .
Pharmacokinetics
Like other peptide-based drugs, it’s likely that ornipressin is absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually excreted . These properties can significantly impact the bioavailability of ornipressin, influencing its therapeutic efficacy.
Result of Action
The primary molecular effect of ornipressin is the induction of vasoconstriction via the activation of V1 receptors . On a cellular level, this results in the contraction of smooth muscle cells in the blood vessels. The overall effect of ornipressin’s action is an increase in blood pressure and a potential improvement in conditions like hypotension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ornipressin. For instance, the presence of other vasoactive substances in the body can potentially impact the effectiveness of ornipressin. Additionally, factors such as pH and temperature could potentially affect the stability of ornipressin .
未来方向
Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of Ornipressin in medical procedures and treatments.
属性
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMIGOEDGHVLE-LGYYRGKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H63N13O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021593 | |
| Record name | Ornipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1042.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3397-23-7 | |
| Record name | Ornipressin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornipressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13464 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ornipressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNIPRESSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ornipressin?
A1: Ornipressin exerts its effects by selectively activating vasopressin V1 receptors. [, , , ] This activation leads to the constriction of vascular smooth muscle, particularly in the splanchnic circulation. [, ]
Q2: How does ornipressin affect renal function in patients with cirrhosis?
A2: Ornipressin's vasoconstrictive effects increase mean arterial pressure and reduce splanchnic blood flow. [, , , ] This leads to improved renal perfusion and increased glomerular filtration rate, ultimately enhancing renal function. [, , , ]
Q3: What role does ornipressin play in controlling bleeding during surgical procedures?
A3: Ornipressin's vasoconstrictive properties, particularly its action on capacitance vessels in the skin, make it effective in reducing blood loss during surgery. [, , ]
Q4: What is the molecular formula and weight of ornipressin?
A4: As a synthetic peptide analog of vasopressin, its exact structure and molecular information are not directly provided in the research articles focused on its clinical applications.
Q5: Can ornipressin be used safely in combination with local anesthetics?
A5: Yes, ornipressin is often combined with local anesthetics to prolong the duration of regional anesthesia and enhance hemostasis during surgical procedures. [, , , , ]
Q6: Does ornipressin exhibit any catalytic properties?
A6: Ornipressin is not known to possess catalytic properties. Its primary mechanism involves receptor binding and subsequent downstream signaling, not direct catalysis of chemical reactions.
Q7: Have any computational studies been conducted to understand the interactions of ornipressin with its receptor?
A7: The provided research focuses primarily on the clinical applications of ornipressin. Computational modeling data is not discussed in these articles.
Q8: How does the structure of ornipressin contribute to its selectivity for the V1 receptor?
A8: While specific structural details and SAR studies are not extensively elaborated in the provided research, ornipressin's structural modifications compared to natural vasopressin are responsible for its V1 receptor selectivity and its pharmacological profile. [, ]
Q9: What is known about the stability of ornipressin in various formulations?
A9: The research articles primarily focus on the clinical use of ornipressin. Information on specific formulation strategies or stability data is not included.
Q10: Are there specific safety regulations regarding the handling and disposal of ornipressin?
A10: While these research articles don't delve into specific SHE regulations for ornipressin, as a pharmaceutical agent, its handling and disposal should adhere to standard guidelines for pharmaceuticals.
Q11: What is the typical duration of action of ornipressin?
A12: The duration of action of ornipressin can vary depending on the dose, route of administration, and individual patient factors. Studies have shown that its vasoconstrictive effects can last for several hours. [, , ]
Q12: Has ornipressin demonstrated efficacy in treating hepatorenal syndrome (HRS)?
A13: Yes, clinical studies have shown that ornipressin, often in combination with albumin infusion, can improve renal function and increase survival rates in patients with HRS. [, , , , ]
Q13: Are there any established animal models used to study the effects of ornipressin?
A13: While these articles focus on clinical research, animal models, particularly rodent models of hemorrhage and liver cirrhosis, are likely used in preclinical research to study the efficacy and safety of ornipressin.
Q14: Are there any specific drug delivery systems being explored to improve the targeted delivery of ornipressin?
A14: The provided research focuses on the use of ornipressin via intravenous administration. Targeted drug delivery strategies are not discussed within these articles.
Q15: Are there any biomarkers that can be used to predict the response to ornipressin therapy?
A18: While specific biomarkers are not mentioned in the context of ornipressin response prediction, clinical parameters like serum creatinine, urine output, and mean arterial pressure are used to monitor treatment response in patients with HRS. [, ]
Q16: Are there any known alternatives to ornipressin for the treatment of HRS or for use as a vasoconstrictor in surgical settings?
A21: Yes, alternative vasoconstrictors such as terlipressin, norepinephrine, and midodrine have been explored for HRS treatment and as hemostatic agents. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



